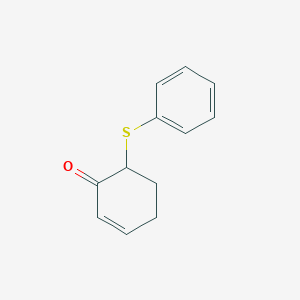

6-(Phenylsulfanyl)cyclohex-2-en-1-one

Description

Contextual Significance of Cyclohexenones as Versatile Synthons in Organic Chemistry

Cyclohexenones are six-membered rings containing a ketone and a carbon-carbon double bond, a structural feature that imparts a rich and varied reactivity. researchgate.netmasterorganicchemistry.com These compounds are widely regarded as pivotal intermediates in organic synthesis due to their ability to participate in a diverse array of chemical transformations. researchgate.netnih.gov Their utility is underscored by their frequent application in the total synthesis of complex natural products and medicinally relevant molecules. organic-chemistry.org

The reactivity of the cyclohexenone core is primarily dictated by the conjugated enone system. This arrangement creates two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows for selective reactions with a wide range of nucleophiles. For instance, Grignard reagents and organolithium compounds typically add to the carbonyl carbon (1,2-addition), while organocuprates and other soft nucleophiles preferentially attack the β-carbon in a conjugate (1,4- or Michael) addition. researchgate.netnsf.govresearchgate.net

Furthermore, the double bond of the cyclohexenone ring can act as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of bicyclic and polycyclic systems with high stereocontrol. masterorganicchemistry.comwikipedia.orgyoutube.com The ability to undergo these fundamental bond-forming reactions makes cyclohexenone derivatives invaluable synthons for creating molecular complexity.

The Strategic Role of Organosulfur Moieties in Modern Synthetic Methodologies

Organosulfur compounds have become indispensable tools in contemporary organic synthesis, moving far beyond their historical association with unpleasant odors. The unique properties of the sulfur atom, including its ability to exist in multiple oxidation states and to stabilize adjacent carbanions, have been exploited in a myriad of synthetic strategies.

The introduction of a sulfur-containing group into a molecule can profoundly influence its reactivity and provide a handle for subsequent transformations. For example, the sulfinyl group can act as a chiral auxiliary, directing stereoselective reactions, and can be readily removed after serving its purpose. rsc.org Thioethers, such as the phenylsulfanyl group, can be oxidized to sulfoxides and sulfones, which can then participate in elimination reactions to introduce unsaturation or act as potent electron-withdrawing groups to activate adjacent protons.

Moreover, organosulfur compounds are key components in numerous named reactions and are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. nih.gov The versatility of sulfur chemistry allows for the formation of carbon-carbon and carbon-heteroatom bonds under a variety of conditions, making it a cornerstone of modern synthetic planning.

Overview of 6-(Phenylsulfanyl)cyclohex-2-en-1-one as a Multifunctional Scaffold and Reactive Intermediate

The compound 6-(phenylsulfan-yl)cyclohex-2-en-1-one integrates the valuable functionalities of both cyclohexenones and organosulfur compounds into a single molecular entity. This combination gives rise to a multifunctional scaffold with significant potential as a reactive intermediate in organic synthesis.

The core reactivity of the cyclohexenone moiety is retained, allowing for transformations such as Michael additions at the β-position and Diels-Alder cycloadditions across the double bond. buchler-gmbh.comyoutube.com The presence of the phenylsulfanyl group at the α-position to the carbonyl, however, introduces several additional layers of reactivity and synthetic utility.

Key Reactive Features:

| Feature | Description | Potential Applications |

| Enone System | The conjugated double bond and ketone provide electrophilic centers for nucleophilic attack. | Michael additions, 1,2-additions, Diels-Alder reactions. wikipedia.orgbuchler-gmbh.com |

| α-Sulfanyl Group | The phenylsulfanyl moiety can be oxidized to a sulfoxide (B87167) or sulfone, which can then be eliminated to form a new double bond. | Introduction of further unsaturation, synthesis of cyclohexadienones. |

| Chiral Center | The carbon bearing the phenylsulfanyl group is a stereocenter, allowing for the potential development of asymmetric syntheses. | Enantioselective synthesis of complex cyclic molecules. |

| Reactive Intermediate | The compound can be generated in situ and trapped with various reagents, highlighting its role as a transient but synthetically valuable species. | Tandem reaction sequences to rapidly build molecular complexity. |

The strategic placement of the phenylsulfanyl group can also influence the regioselectivity of reactions. For example, in photochemical cycloadditions, the substitution pattern on the cyclohexenone ring can direct the formation of specific isomers. researchgate.net While direct and extensive research on 6-(phenylsulfan-yl)cyclohex-2-en-1-one is not widely documented in readily available literature, its potential as a versatile intermediate can be inferred from the well-established reactivity of related α-functionalized cyclohexenones and organosulfur compounds. The sulfa-Michael addition of thiophenol to cyclohex-2-en-1-one, which yields the isomeric 3-(phenylthio)cyclohexan-1-one, demonstrates the feasibility of forming such C-S bonds in this ring system. buchler-gmbh.com The synthesis and subsequent reactions of 6-(phenylsulfan-yl)cyclohex-2-en-1-one would likely involve its formation as a transient species that is immediately subjected to further transformations, a common strategy in modern organic synthesis to access highly functionalized and complex molecular architectures.

Structure

3D Structure

Properties

CAS No. |

88354-73-8 |

|---|---|

Molecular Formula |

C12H12OS |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

6-phenylsulfanylcyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,12H,5,9H2 |

InChI Key |

JLYXZHIXSSVEKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C=C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 6 Phenylsulfanyl Cyclohex 2 En 1 One and Analogous Sulfur Substituted Enones

Transformations Involving the Phenylsulfanyl Moiety

The sulfur atom in 6-(phenylsulfanyl)cyclohex-2-en-1-one is a key handle for a variety of functional group interconversions and rearrangements. Its ability to exist in different oxidation states and to stabilize adjacent carbanions allows for a range of synthetic applications.

Controlled Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of the sulfide (B99878) in β-keto thioethers, such as this compound, to the corresponding sulfoxides and sulfones can be achieved with a high degree of chemoselectivity. researchgate.net A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. nih.govresearchgate.net The selectivity for either the sulfoxide or the sulfone can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the choice of catalyst. organic-chemistry.orgorganic-chemistry.org

For instance, the use of 30% hydrogen peroxide in the absence of a metal catalyst can selectively oxidize sulfides to sulfoxides. nih.gov To achieve the corresponding sulfone, stronger oxidizing conditions or the use of a catalyst, such as tantalum carbide, is typically required. organic-chemistry.org The selective oxidation of sulfides to sulfoxides is a valuable transformation as chiral sulfoxides are important auxiliaries in asymmetric synthesis. nih.gov

Table 1: Representative Conditions for the Oxidation of Sulfides to Sulfoxides and Sulfones

| Oxidant | Catalyst | Solvent | Product | Ref. |

| 30% H₂O₂ | None | Acetic Acid | Sulfoxide | nih.gov |

| 30% H₂O₂ | TaC₂ | Various | Sulfone | organic-chemistry.org |

| m-CPBA | None | CH₂Cl₂ | Sulfoxide/Sulfone | researchgate.net |

| Oxone® | None | MeOH/H₂O | Sulfone | researchgate.net |

This table presents generalized conditions for the oxidation of sulfides. Specific conditions for this compound would require experimental optimization.

The oxidation of the phenylsulfanyl group in this compound to a sulfoxide or sulfone significantly alters the electronic properties of the molecule. The electron-withdrawing nature of the sulfoxide and, to a greater extent, the sulfone group can influence the reactivity of the adjacent enone system, particularly in conjugate addition reactions. nih.govresearchgate.net

Generation and Reactivity of Sulfur Ylide Intermediates

Sulfur ylides are versatile intermediates in organic synthesis, known for their ability to act as nucleophiles in a variety of carbon-carbon bond-forming reactions. baranlab.org These zwitterionic species, featuring a carbanion adjacent to a positively charged sulfur atom, can be generated from thioethers like this compound. youtube.com The generation typically involves the formation of a sulfonium (B1226848) salt by alkylation of the thioether, followed by deprotonation with a strong base. wikipedia.orgmdpi.com

The reactivity of the resulting sulfur ylide is diverse. Unstabilized sulfur ylides, such as dimethylsulfonium methylide, are highly reactive and tend to participate in 1,2-additions to carbonyl compounds, leading to the formation of epoxides in what is known as the Corey-Chaykovsky reaction. youtube.comlibretexts.org In contrast, stabilized sulfur ylides, which contain an electron-withdrawing group on the carbanionic carbon, are less reactive and often favor 1,4-conjugate addition to α,β-unsaturated systems, resulting in the formation of cyclopropanes. unibo.it

The ylide derived from this compound would be a stabilized ylide due to the presence of the adjacent ketone. Its reactivity would be expected to favor conjugate addition pathways. mdpi.com Intramolecular reactions of such ylides can also be envisioned, potentially leading to the formation of bicyclic structures. baranlab.org

Pummerer and Stevens Rearrangement Pathways of Thioethers

The Pummerer and Stevens rearrangements are characteristic reactions of sulfoxides and sulfonium salts, respectively, and represent powerful methods for the functionalization of thioethers. wikipedia.orgwikipedia.org

The Pummerer rearrangement is the reaction of a sulfoxide bearing an α-hydrogen with an activating agent, typically acetic anhydride, to form an α-acyloxythioether. wikipedia.org The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to generate a thionium (B1214772) ion intermediate. chemeurope.comnih.gov This electrophilic intermediate is then trapped by a nucleophile, such as acetate, to give the final product. chemistry-reaction.com For β-ketosulfoxides, the Pummerer rearrangement can be a facile process, leading to the introduction of an acyloxy group at the α-position to the sulfur. acs.orgsemanticscholar.org

The Stevens rearrangement is a 1,2-rearrangement of a sulfonium ylide in the presence of a strong base to form a rearranged sulfide. wikipedia.org The mechanism of the Stevens rearrangement is complex and has been the subject of considerable debate, with evidence supporting both concerted and radical-pair pathways. rsc.org A competing reaction to the Stevens rearrangement is the wikipedia.orgwikipedia.org-sigmatropic Sommelet-Hauser rearrangement, which can occur when a benzylic group is present on the sulfur atom. nih.govnih.govwikipedia.org The formation of the ylide is a key step in the Stevens rearrangement. wikipedia.org The subsequent migration of a group from the sulfur to the adjacent carbon results in the formation of a new carbon-carbon bond. ualberta.ca

For a substrate like this compound, formation of the corresponding sulfonium salt and subsequent treatment with a base could initiate a Stevens rearrangement, potentially leading to a rearranged product with a new carbon-carbon bond. The regioselectivity and stereoselectivity of such a rearrangement would be of significant synthetic interest.

Reactions at the Cyclohexenone Core

The cyclohexenone core of this compound is a classic Michael acceptor and can undergo a variety of transformations, including conjugate additions and reductions.

Conjugate Additions (Michael Type Reactions)

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. mdpi.com The electron-deficient β-carbon of the α,β-unsaturated ketone in this compound is susceptible to attack by a wide range of nucleophiles. These nucleophiles can be carbon-based, such as enolates, organocuprates, and stabilized carbanions, or heteroatom-based, such as amines, thiols, and alkoxides. organic-chemistry.org

The stereochemical outcome of the Michael addition to cyclic enones is often highly predictable, with the nucleophile typically attacking from the less sterically hindered face of the ring. The presence of the phenylsulfanyl group at the 6-position can influence the stereoselectivity of the addition by directing the incoming nucleophile.

Table 2: Examples of Nucleophiles for Michael Addition to Enones

| Nucleophile Class | Specific Example | Product Type |

| Organometallic | R₂CuLi (Gilman reagent) | β-Alkylated ketone |

| Enolates | Malonic esters | 1,5-Dicarbonyl compound |

| Heteroatoms | Thiols | β-Thioether ketone |

| Heteroatoms | Amines | β-Amino ketone |

This table provides a general overview of nucleophiles used in Michael additions.

The conjugate addition of sulfur nucleophiles, in particular, has been a subject of interest, with catalytic and enantioselective methods being developed. organic-chemistry.org The resulting β-thioether ketones are valuable synthetic intermediates.

Reduction and Hydrogenation Chemistries

The reduction of the cyclohexenone core can proceed via several pathways, depending on the reducing agent and reaction conditions. The carbon-carbon double bond and the carbonyl group can be reduced selectively or simultaneously.

Catalytic hydrogenation is a common method for the reduction of enones. princeton.edu The presence of a sulfur-containing functional group, such as a thioether, can be problematic as sulfur compounds are known to poison many transition metal catalysts. nih.gov However, sulfur-tolerant catalysts, such as certain ruthenium-sulfide or rhodium-based systems, have been developed that can effectively hydrogenate substrates in the presence of sulfur. nih.govacs.org These catalysts can allow for the selective reduction of the enone double bond without affecting the thioether.

Alternatively, hydride-based reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium(III) salt (Luche reduction) is known to selectively reduce the carbonyl group of an enone (1,2-reduction) to the corresponding allylic alcohol, leaving the double bond intact. stackexchange.com For the complete reduction of both the double bond and the carbonyl group to a saturated alcohol, a more powerful reducing agent or a two-step process, such as catalytic hydrogenation followed by carbonyl reduction, would be necessary. stackexchange.com The chemoselective reduction of either the enone or the thioether moiety presents a synthetic challenge that can be addressed by careful selection of the reaction conditions.

Functionalization of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety within this compound is a versatile platform for various chemical transformations. The electron-withdrawing nature of the carbonyl group activates the β-carbon for nucleophilic attack, while the enone system can also participate in cycloaddition reactions. The C6-phenylsulfanyl group exerts significant influence on the regioselectivity and stereoselectivity of these reactions.

Common functionalization reactions include Michael additions, epoxidations, and Diels-Alder reactions. In Michael additions, a wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions, can be employed to introduce functionality at the β-position. The stereochemical outcome of these additions is highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of chiral auxiliaries or catalysts.

Epoxidation of the double bond, typically achieved with peroxy acids, leads to the formation of epoxy ketones, which are valuable intermediates for further synthetic manipulations. The diastereoselectivity of the epoxidation can be influenced by the directing effect of the C6 substituent. Furthermore, the enone system can act as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of complex bicyclic systems with high levels of stereocontrol.

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are a key area of investigation, with significant efforts directed towards achieving high levels of diastereoselectivity and enantioselectivity.

Diastereoselective Control in Functionalization Reactions

The existing stereocenter at C6, bearing the phenylsulfanyl group, plays a crucial role in directing the stereochemical course of subsequent reactions, leading to diastereoselective outcomes. In nucleophilic additions to the β-carbon, the incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule, which is dictated by the conformation of the cyclohexenone ring and the orientation of the C6 substituent. This inherent diastereocontrol is a valuable feature in the synthesis of complex molecules with multiple stereocenters. For instance, the alkylation of the enolate derived from this compound often proceeds with high diastereoselectivity, with the electrophile approaching from the face opposite to the bulky phenylsulfanyl group.

Below is a representative table illustrating the diastereoselective functionalization of a 6-(alkylsulfanyl)cyclohex-2-en-1-one system.

| Entry | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | THF | 95:5 |

| 2 | CH₂=CHCH₂Br | LHMDS | THF | 92:8 |

| 3 | PhCHO | LDA | THF | 85:15 |

This is an illustrative data table based on typical results for analogous systems and is not from a specific cited source.

Enantioselective Transformations Mediated by Chiral Sulfur Centers or Catalysts

Achieving enantioselectivity in reactions of this compound can be accomplished through two primary strategies: utilizing the inherent chirality of a modified sulfur center or employing external chiral catalysts.

When the sulfur atom itself is rendered chiral, for instance, by oxidation to a sulfoxide, it can act as an effective internal chiral auxiliary. The lone pair of electrons and the oxygen atom of the sulfoxide group create a distinct stereochemical environment, directing the approach of reagents to one face of the molecule with high selectivity. This approach has been successfully employed in conjugate additions and cycloaddition reactions.

Alternatively, the use of external chiral catalysts, such as chiral organocatalysts or metal complexes with chiral ligands, has emerged as a powerful tool for achieving high enantioselectivity. These catalysts can activate the enone system or the incoming nucleophile, creating a chiral environment that favors the formation of one enantiomer over the other. For example, chiral amine catalysts can form a chiral iminium ion intermediate with the enone, which then reacts with a nucleophile in a highly enantioselective manner.

The following table summarizes representative results for the enantioselective Michael addition to a 6-substituted cyclohex-2-en-1-one using a chiral organocatalyst.

| Entry | Nucleophile | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Dimethyl malonate | (S)-Proline | CH₂Cl₂ | 90 | 95 |

| 2 | Nitromethane | Cinchona alkaloid derivative | Toluene | 85 | 92 |

| 3 | Thiophenol | Chiral thiourea (B124793) | THF | 92 | 98 |

This is an illustrative data table based on typical results for analogous systems and is not from a specific cited source.

Mechanistic Interpretations of Stereocontrol, Including Dynamic Kinetic Diastereoselection and Transition State Modeling

The stereochemical outcomes observed in reactions of this compound and its analogs are rationalized through detailed mechanistic investigations, often supported by computational transition state modeling. The principle of Curtin-Hammett applies, where the product ratio is determined by the relative free energies of the diastereomeric transition states.

Dynamic kinetic diastereoselection is a particularly powerful strategy employed when the starting material is a rapidly equilibrating mixture of diastereomers. In such cases, a stereoselective reaction can convert one diastereomer to a product faster than the other, while the starting material diastereomers continue to interconvert. This allows for the conversion of the entire mixture of starting materials into a single, highly enriched product diastereomer, potentially exceeding the 50% theoretical yield of a classical kinetic resolution.

Transition state modeling , using computational methods such as density functional theory (DFT), provides invaluable insights into the origins of stereoselectivity. By calculating the energies and geometries of the various possible transition states, chemists can predict and understand the observed stereochemical preferences. These models can elucidate the key non-covalent interactions, such as hydrogen bonding, steric repulsion, and electrostatic interactions, between the substrate, reagent, and catalyst that dictate the favored reaction pathway. For instance, in a catalyzed reaction, the model can show how the chiral catalyst creates a well-defined pocket that preferentially binds one enantiotopic face of the substrate, leading to a highly enantioselective transformation. These computational studies are crucial for the rational design of new and more effective catalysts and stereoselective reactions.

Spectroscopic and Computational Characterization for Structural Elucidation and Electronic Properties

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within a molecule. For 6-(phenylsulfanyl)cyclohex-2-en-1-one, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and High-Resolution Mass Spectrometry (HRMS) have been employed to confirm its structural integrity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in the cited literature, the expected chemical shifts and coupling patterns can be inferred from analogous structures.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals for the vinyl, allylic, and aliphatic protons of the cyclohexenone ring, as well as the aromatic protons of the phenylsulfanyl group. The protons on the carbon-carbon double bond (H-2 and H-3) would appear in the downfield region, typically between 6.0 and 7.0 ppm. The proton at the chiral center (H-6), being adjacent to both the sulfur atom and the carbonyl group, would likely resonate in the range of 3.5-4.5 ppm. The methylene (B1212753) protons at C-4 and C-5 would exhibit complex splitting patterns in the upfield region. The phenyl protons would appear in the aromatic region, around 7.2-7.6 ppm.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon (C-1) is expected to have the most downfield chemical shift, typically in the range of 195-205 ppm. The olefinic carbons (C-2 and C-3) would resonate around 130-150 ppm. The carbon bearing the phenylsulfanyl group (C-6) would appear in the range of 50-60 ppm. The remaining aliphatic carbons (C-4 and C-5) and the aromatic carbons would have characteristic chemical shifts.

A representative table of expected NMR data is provided below:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 | - | 198.0 |

| C2 | 6.8 - 7.0 | 145.0 |

| C3 | 6.0 - 6.2 | 130.0 |

| C4 | 2.3 - 2.5 | 30.0 |

| C5 | 2.0 - 2.2 | 25.0 |

| C6 | 3.8 - 4.2 | 55.0 |

| Phenyl-C | 7.2 - 7.6 | 125.0 - 135.0 |

Note: These are estimated values and may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically appearing around 1685 cm⁻¹. The C=C stretching vibration of the cyclohexenone ring would be observed near 1600 cm⁻¹. The C-S stretching vibration would likely appear in the fingerprint region, around 600-800 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | ~1685 |

| C=C (alkene) | ~1600 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C-S | 600-800 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂OS), the calculated exact mass would be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing cleavage of the C-S bond and fragmentation of the cyclohexenone ring.

X-ray Crystallography for Precise Absolute and Relative Stereochemical Assignment

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. While no specific crystallographic data for this compound has been found in the searched literature, this technique would be invaluable in unambiguously establishing the conformation of the cyclohexenone ring and the orientation of the phenylsulfanyl substituent at the chiral C-6 position. Such an analysis would provide precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's solid-state structure.

Quantum Chemical Calculations and Theoretical Analysis

Theoretical calculations provide a powerful complement to experimental data, offering insights into molecular geometry, electronic structure, and vibrational frequencies.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a computational method used to predict the electronic structure and properties of molecules. Geometry optimization of this compound using DFT would yield a theoretical low-energy conformation, providing calculated bond lengths and angles that could be compared with experimental data if available.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, when scaled appropriately, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. This comparison between theoretical and experimental spectra provides a deeper understanding of the molecule's vibrational behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's" view of electron density distribution in a molecule. An NBO analysis of this compound would focus on several key aspects:

Donor-Acceptor Interactions: The analysis would identify key donor-acceptor interactions, quantifying the stabilization energies (E(2)) associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. Significant interactions would likely be observed between the lone pairs of the sulfur and oxygen atoms and the antibonding orbitals of the cyclohexenone ring, as well as between the π-orbitals of the phenyl group and the rest of the molecule.

Hybridization and Bond Character: NBO analysis would provide detailed information on the hybridization of each atom and the nature of the chemical bonds (e.g., σ, π, ionic character). This would offer insights into the geometry and reactivity of the molecule.

A hypothetical data table summarizing potential NBO analysis findings is presented below.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) S | π(C2-C3) | Data not available | Lone Pair -> π |

| LP (2) S | σ(C6-C1) | Data not available | Lone Pair -> σ |

| LP (1) O | σ(C1-C2) | Data not available | Lone Pair -> σ |

| π (C2-C3) | π(C1=O) | Data not available | π -> π |

| π (Phenyl) | π(C-S) | Data not available | π -> π |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the sulfur atom and the conjugated enone system would likely influence this gap.

Orbital Distribution: The spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively. It is anticipated that the HOMO would have significant contributions from the electron-rich phenylsulfanyl moiety, while the LUMO would be concentrated on the electron-deficient α,β-unsaturated ketone system.

Table 2: Hypothetical FMO Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an effective tool for predicting the sites of electrophilic and nucleophilic attack.

Color Coding: The MEP map uses a color scale to represent the electrostatic potential. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue regions represent areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas are regions of neutral potential.

Reactivity Sites: For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen, making it a site for electrophilic attack. The area around the sulfur atom might also exhibit some negative potential. Conversely, the carbonyl carbon and the β-carbon of the enone system would be expected to have a positive potential (blue), marking them as sites for nucleophilic attack.

Conformational Analysis and Energy Barrier Studies

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Stable Conformers: this compound can exist in various conformations due to the flexibility of the cyclohexene (B86901) ring and the rotation around the C-S and S-phenyl bonds. Computational studies would aim to identify the most stable conformers (lowest energy) and their relative populations at a given temperature. The cyclohexene ring typically adopts a half-chair conformation.

Energy Barriers: These studies would also calculate the energy barriers for the interconversion between different conformers. This information is crucial for understanding the dynamic behavior of the molecule. The orientation of the bulky phenylsulfanyl group (axial vs. equatorial) would significantly impact the stability of the conformers.

Table 3: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Phenylsulfanyl Position |

| 1 | Data not available | Equatorial |

| 2 | Data not available | Axial |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Strategic Applications in Complex Organic Molecule Synthesis

Utilization as a Key Building Block for Carbocyclic and Heterocyclic Scaffolds

The bifunctional nature of 6-(phenylsulfanyl)cyclohex-2-en-1-one makes it an excellent starting material for the synthesis of diverse cyclic systems. Its reactivity is dominated by the electrophilic character of the enone system, which allows it to participate in two major classes of bond-forming reactions: conjugate additions and cycloadditions.

Conjugate Addition Reactions: The β-carbon of the cyclohexenone ring is highly susceptible to nucleophilic attack in what is known as a Michael or 1,4-addition reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org A wide array of nucleophiles, including organocuprates, enolates, amines, and thiols, can be added to create new carbon-carbon and carbon-heteroatom bonds. chemistrysteps.com This reaction is a powerful tool for introducing functional complexity and building up carbocyclic frameworks. The resulting product, a substituted cyclohexanone (B45756), can then undergo further transformations.

Diels-Alder Reactions: The electron-deficient double bond of the enone system allows this compound to act as a dienophile in [4+2] cycloaddition reactions. masterorganicchemistry.comwikipedia.org When reacted with a conjugated diene, it can form bicyclic or more complex polycyclic carbocyclic structures in a highly stereocontrolled manner. libretexts.org Furthermore, by employing heterodienes (dienes containing one or more heteroatoms), this reaction can be adapted to synthesize heterocyclic scaffolds, which are prevalent in medicinal chemistry. wikipedia.orgmdpi.com The phenylsulfanyl group can influence the stereoselectivity of the cycloaddition and can be retained for further manipulation or eliminated to generate a new double bond.

| Reaction Type | Role of this compound | Typical Reactant | Resulting Scaffold Type |

|---|---|---|---|

| Michael Addition | Michael Acceptor | Enolates, Organocuprates, Amines | Substituted Carbocycles/Heterocycles |

| Diels-Alder Cycloaddition | Dienophile | Conjugated Dienes (e.g., Butadiene) | Fused Carbocyclic Systems |

| Hetero-Diels-Alder Cycloaddition | Dienophile | Heterodienes (e.g., 1-Aza-butadiene) | Fused Heterocyclic Systems |

Precursor in the Synthesis of Natural Products and Pharmaceutically Relevant Structural Frameworks

Chiral cyclohexenones are recognized as highly valuable synthons for the construction of complex natural products and molecules of pharmaceutical interest. nih.govnih.gov The structural framework provided by this compound is a key feature in the retrosynthetic analysis of numerous target molecules.

Its utility is demonstrated in its role as a precursor to six-membered carbocycles that form the core of many bioactive compounds. For example, the Diels-Alder reaction, a reliable method for forming six-membered rings, has been a cornerstone in the total synthesis of natural products such as (-)-furaquinocin C and tabersonine, where a substituted cyclohexene (B86901) is a key intermediate. wikipedia.org The functional handles present in this compound allow for the elaboration of the cyclic core into these more complex, stereochemically rich structures. The phenylthio group, in particular, can be oxidized to a sulfoxide (B87167) or sulfone, which can then be eliminated to introduce unsaturation or participate in further C-C bond-forming reactions.

| Target Framework Class | Key Synthetic Transformation | Relevance |

|---|---|---|

| Terpenoids | Conjugate Addition, Alkylation | Natural Products |

| Alkaloids | Diels-Alder Cycloaddition, Amination | Pharmaceuticals |

| Polyketides | Michael Addition, Aldol Condensation | Natural Products |

Role of Chiral Derivatives in Asymmetric Catalysis and Chiral Auxiliary Design

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral derivatives of this compound can play a significant role in this field, either as chiral building blocks or as components of chiral auxiliaries. wikipedia.org

Optically active cyclohexenones can be prepared through various methods, including the enantioselective isomerization of corresponding β,γ-unsaturated ketones using chiral catalysts. nih.govnih.gov Once obtained in enantiopure form, this chiral scaffold can be used in diastereoselective reactions, where the existing stereocenter directs the stereochemical outcome of subsequent transformations, such as additions to the enone system or cycloadditions.

Alternatively, the core structure can be incorporated into a chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily attached to a substrate to control the stereoselectivity of a reaction. After the desired transformation, the auxiliary is removed and can often be recycled. For instance, a chiral amine could be condensed with the ketone functionality of a derivative of this compound to form a chiral enamine or iminium ion, which then directs asymmetric alkylation or addition reactions. The sulfur atom also provides a handle for introducing chirality, as chiral sulfur-based auxiliaries are well-established in asymmetric synthesis.

| Strategy | Description | Role of Chiral Cyclohexenone Derivative |

|---|---|---|

| Chiral Building Block | The starting material is enantiomerically pure and directs subsequent stereoselective reactions. | Acts as the source of chirality for the final product. |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to control stereochemistry. wikipedia.org | Forms part of the temporary auxiliary that is later removed. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a chiral product from a prochiral substrate. snnu.edu.cnmdpi.com | Can be a ligand for a metal catalyst or the core of an organocatalyst. |

Enabling the Formation of Polycyclic and Bridged Ring Systems

The construction of polycyclic and bridged ring systems, common motifs in complex natural products, presents a significant synthetic challenge. nih.gov Derivatives of this compound are valuable platforms for intramolecular reactions designed to build these intricate architectures.

Intramolecular Diels-Alder (IMDA) Reaction: By tethering a diene unit to the cyclohexenone core (for example, at the C4 or C5 position), an intramolecular [4+2] cycloaddition can be induced. This type of reaction is exceptionally powerful for the synthesis of bridged bicyclic systems, such as bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems, with high levels of stereocontrol. nih.gov

Photochemical Cycloadditions: Another effective strategy involves intramolecular photochemical [2+2] cycloadditions. For instance, attaching an alkenyl chain to the C6 position of the cyclohexenone ring creates a substrate that, upon irradiation, can undergo cycloaddition between the enone double bond and the tethered alkene. researchgate.net This process can generate complex tricyclic or bridged ring systems that are difficult to access through other methods. researchgate.net The regiochemistry of the cycloaddition can often be predicted and controlled, making it a valuable tool for targeted synthesis.

| Reaction Type | Substrate Requirement | Product Architecture | Key Advantage |

|---|---|---|---|

| Intramolecular Diels-Alder | Diene tethered to the cyclohexenone | Fused and Bridged Bicyclic Systems nih.gov | High stereocontrol |

| Intramolecular [2+2] Photocycloaddition | Alkene tethered to the cyclohexenone | Fused and Bridged Tricyclic Systems researchgate.net | Access to strained ring systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.